2-(4-METHYLPHENOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE
Overview
Description
2-(4-METHYLPHENOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a 4-nitrophenylsulfonyl group and a 4-methylphenoxy group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a 4-nitrophenylsulfonyl group through a nucleophilic substitution reaction.
Attachment of the 4-Methylphenoxy Group: The 4-methylphenoxy group is then introduced via an etherification reaction, using appropriate reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the nitro group to an amino group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(4-METHYLPHENOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its derivatives may exhibit pharmacological properties, making it useful in the development of therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenoxy)-N’-[(4-nitrophenyl)sulfonyl]acetohydrazide
- 4-METHYLPHENYL 2-(4-((3-NITROPHENYL)SULFONYL)-1-PIPERAZINYL)ETHYL ETHER
Uniqueness
Compared to similar compounds, 2-(4-METHYLPHENOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE is unique due to its specific substitution pattern and the presence of both a nitrophenylsulfonyl group and a methylphenoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-15-2-6-17(7-3-15)28-14-19(23)20-10-12-21(13-11-20)29(26,27)18-8-4-16(5-9-18)22(24)25/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZIKUWJSZYLRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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